molecular formula C17H25BrN2O2 B2675583 (S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate CAS No. 1286209-29-7

(S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate

Cat. No. B2675583
CAS RN: 1286209-29-7
M. Wt: 369.303
InChI Key: BQHSQMQLYLXFGR-AWEZNQCLSA-N
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Description

Pyrrolopyrazine, a nitrogen-containing heterocycle, is used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . It contains pyrrole and pyrazine rings and exhibits different biological activities .


Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2- a] pyrazines” .


Molecular Structure Analysis

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Imidazole, another heterocyclic compound, is a five-membered moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Characterization Techniques : These compounds are typically synthesized through reactions involving condensation, nucleophilic substitution, oxidation, and halogenation, among others. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The structural confirmation was further supported by single crystal XRD data (Sanjeevarayappa et al., 2015).

Biological Evaluation

Biological Activities : The biological activities of these compounds vary, including moderate antibacterial and anthelmintic activities. The evaluation of biological activities provides insights into their potential as leads for developing new therapeutic agents. The compound mentioned earlier exhibited poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Role in Drug Development

Intermediate for Anticancer Drugs : Some tert-butyl piperidine derivatives serve as important intermediates for small molecule anticancer drugs, underscoring the significance of these compounds in medicinal chemistry. The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, for instance, demonstrates its role in the development of PI3K/AKT/mTOR pathway inhibitors, a crucial target for cancer therapeutics (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl (3S)-3-[(2-bromophenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHSQMQLYLXFGR-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate

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